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Introduction

ASP5878 is a novel, orally active, selective small-molecule inhibitor of Fibroblast Growth Factor
Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] Developed by Astellas Pharma Inc., it has been
investigated as a targeted therapy for various solid tumors characterized by aberrant FGFR
signaling.[1][4] The FGF/FGFR signaling pathway plays a crucial role in cell proliferation,
differentiation, migration, and angiogenesis.[5][6] Genetic alterations such as gene
amplification, mutations, and fusions in FGFRs can lead to oncogenic transformation and tumor
progression, making them attractive targets for cancer therapy.[1][3][5] This document provides
an in-depth technical guide on the discovery, preclinical evaluation, and clinical development of
ASP5878.

Discovery and Preclinical Development
Kinase Inhibition Profile

ASP5878 was identified as a potent and selective inhibitor of the FGFR family. In vitro kinase
assays demonstrated its high affinity for FGFR1, 2, 3, and 4.[5][7] The selectivity of ASP5878
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was confirmed against a broad panel of human kinases, where it showed minimal activity

against other kinase families at therapeutic concentrations.[5][7]

Table 1: Kinase Inhibition Profile of ASP5878

Kinase IC50 (nmol/L)
FGFR1 0.47[5][7]
FGFR2 0.60[5][7]
FGFR3 0.74[5][7]
FGFR4 3.5[4][5][7]

Selectivity Panel

ASP5878 (200 nmol/L) inhibited only 9 out of
128 kinases by more than 50%, including the
FGFR family.[5][7]

Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs induces
receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[5][6]

This activation initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and

PISK-AKT pathways, which regulate cell proliferation and survival.[6] ASP5878 exerts its
therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby
inhibiting autophosphorylation and subsequent activation of these downstream pathways.[4][5]

This leads to cell growth inhibition and apoptosis in cancer cells dependent on FGFR signaling.

[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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